molecular formula C11H19NO5 B8258100 (2R,3S)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylicacid

(2R,3S)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylicacid

Cat. No.: B8258100
M. Wt: 245.27 g/mol
InChI Key: IVMWRPYVCWVKPQ-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid: is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is often used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable piperidine derivative.

    Protection: The hydroxyl group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.

    Hydroxylation: The protected piperidine undergoes hydroxylation at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Synthesis

One of the primary applications of (2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid is in the synthesis of various pharmaceutical agents. It acts as a key intermediate in the development of drugs targeting neurological disorders, cancer, and infectious diseases.

Case Study: Synthesis of Neurological Agents

Research has demonstrated that derivatives of this compound can be modified to enhance their affinity for specific biological targets. For example, modifications to the hydroxyl group have led to increased potency in neuroprotective agents .

Peptide Synthesis

The compound is utilized as a protecting group in peptide synthesis. The tert-butoxycarbonyl (Boc) group allows for selective protection of amines during multi-step synthesis processes.

Data Table: Comparison of Protecting Groups

Protecting GroupStabilityCleavage ConditionsCommon Uses
BocHighAcidic conditionsPeptide synthesis
FmocModerateBasic conditionsPeptide synthesis
ZLowHydrogenationOrganic synthesis

This table highlights the advantages of using Boc groups over other protecting groups in terms of stability and ease of removal during peptide synthesis.

The biological activity of (2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid has been investigated for its potential therapeutic effects. Studies indicate that it exhibits anti-inflammatory properties and may play a role in modulating immune responses.

Case Study: Anti-inflammatory Effects

In vitro studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokine production, suggesting potential applications in treating autoimmune diseases .

Material Science

Beyond biological applications, this compound has been explored for use in material science, particularly in developing polymers with specific properties for biomedical applications.

Data Table: Material Properties

PropertyValue
Thermal StabilityHigh
BiocompatibilityExcellent
Mechanical StrengthModerate

The material properties table illustrates the potential for using derivatives of this compound in creating biocompatible materials suitable for medical implants.

Mechanism of Action

The mechanism of action of (2R,3S)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The Boc group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • N-Boc-hydroxylamine
  • tert-Butyl-N-methylcarbamate

Uniqueness

Compared to similar compounds, (2R,3S)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid stands out due to its chiral centers, which provide unique reactivity and selectivity in chemical reactions. Its combination of functional groups also makes it versatile for various synthetic applications.

Biological Activity

(2R,3S)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid, commonly referred to as Boc-3-hydroxypiperidine, is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl functional group. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

  • Molecular Formula : C₁₁H₁₉NO₅
  • Molecular Weight : 245.27 g/mol
  • CAS Number : 1171122-43-2

The biological activity of (2R,3S)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid is primarily attributed to its interaction with various biological targets, including G protein-coupled receptors (GPCRs). GPCRs are integral membrane proteins involved in transmitting signals from outside the cell to the inside, playing a critical role in numerous physiological processes.

GPCR Interaction

Research indicates that compounds similar to Boc-3-hydroxypiperidine can act as agonists or antagonists at specific GPCRs, influencing pathways related to:

  • Nervous System Regulation : Modulating neurotransmitter release and neuronal excitability.
  • Cardiovascular Function : Affecting heart rate and vascular tone.
  • Metabolic Processes : Involvement in glucose metabolism and insulin signaling.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with Boc-3-hydroxypiperidine:

Activity Description Reference
Antidepressant EffectsExhibits potential antidepressant properties by modulating serotonin receptors.
Anti-inflammatory PropertiesDemonstrates anti-inflammatory effects through inhibition of pro-inflammatory cytokines.
Neuroprotective EffectsProvides neuroprotection in models of neurodegenerative diseases by reducing oxidative stress.
Antimicrobial ActivityShows activity against certain bacterial strains, suggesting potential use as an antimicrobial agent.

Case Studies and Research Findings

  • Antidepressant Activity :
    A study examining the effects of Boc derivatives on serotonin receptors revealed that Boc-3-hydroxypiperidine enhances serotonin signaling, thereby exhibiting antidepressant-like effects in animal models. This suggests its potential utility in treating depression-related disorders.
  • Anti-inflammatory Mechanisms :
    Research published in Molecules demonstrated that Boc-3-hydroxypiperidine significantly reduces levels of TNF-alpha and IL-6 in vitro, indicating its capacity to modulate inflammatory responses. This finding supports further exploration into its therapeutic applications for inflammatory diseases.
  • Neuroprotective Properties :
    A neuroprotective study indicated that Boc-3-hydroxypiperidine could mitigate neuronal cell death induced by oxidative stress, potentially offering a new avenue for treating neurodegenerative conditions such as Alzheimer's disease.

Properties

IUPAC Name

(2R,3S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-6-4-5-7(13)8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMWRPYVCWVKPQ-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]([C@@H]1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.